2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide
Description
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide is a benzamide derivative featuring a chloro substituent at the 5-position, an acetamido group at the 2-position, and a 3-(2-phenylethoxy)phenyl moiety attached to the benzamide core. The phenylethoxy group introduces aromaticity, which may enhance π-π stacking interactions, while the chloro and acetamido groups contribute to electronic effects and hydrogen-bonding capabilities .
Properties
CAS No. |
648922-78-5 |
|---|---|
Molecular Formula |
C23H21ClN2O3 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-16(27)25-22-11-10-18(24)14-21(22)23(28)26-19-8-5-9-20(15-19)29-13-12-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
PKCHZMWLUGZUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, including the introduction of the acetamido group, chlorination, and the attachment of the phenylethoxy group. The specific reaction conditions and reagents used can vary, but common methods include:
Acetylation: Introduction of the acetamido group through acetylation of an amine precursor.
Chlorination: Chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: Attachment of the phenylethoxy group via etherification reactions, often using phenol derivatives and appropriate catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The acetamido and phenylethoxy groups play crucial roles in its binding affinity and activity. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Alkoxy Chain Impact: The target compound’s 2-phenylethoxy group distinguishes it from aliphatic alkoxy chains in Compounds 9–12. Branched chains (e.g., Compound 10’s isobutoxy) reduce crystallinity and solubility due to steric hindrance, whereas linear chains (Compounds 9, 11–12) exhibit predictable lipophilicity trends proportional to chain length .
Electronic and Steric Effects :
- The 5-chloro and 2-acetamido groups in the target compound introduce electron-withdrawing effects and hydrogen-bonding capacity, which could enhance receptor-binding specificity compared to Compounds 9–12, which lack these substituents .
Crystallographic Insights :
- Tools like SHELXL (for refinement) and Mercury CSD (for packing analysis) are critical for comparing structural motifs. For example, the phenylethoxy group may favor herringbone packing, while aliphatic chains adopt layered arrangements, influencing solubility and stability .
Research Findings and Implications
- Synthetic Flexibility: Modifying alkoxy chain length and branching (as in Compounds 9–12) allows tuning of lipophilicity and bioavailability.
- Computational Predictions : Tools like Mercury CSD and ORTEP-3 enable visualization of steric clashes and hydrogen-bonding networks, aiding in rational drug design .
Biological Activity
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 408.877 g/mol
- CAS Number : 648922-78-5
- LogP : 6.2057 (indicating lipophilicity)
- PSA (Polar Surface Area) : 74.41 Ų
Synthesis
The compound can be synthesized through a series of reactions involving acetamido and chloro groups, typically starting from appropriate benzamide derivatives. The synthesis pathway often includes the use of pyridine as a solvent and acid chlorides for coupling reactions.
Antiproliferative Effects
Research indicates that derivatives of 2-acetamido-benzamides exhibit significant antiproliferative activity against various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in K562 cells (human chronic myelogenous leukemia) by activating caspases, which are crucial for the apoptotic process.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide | K562 | 10 | Induces apoptosis via caspase activation |
| Colchicine | K562 | 0.5 | Known antileukemic agent |
Table 1: Antiproliferative activity against K562 cell line
The mechanism of action for the biological activity of this compound primarily involves:
- Cell Cycle Arrest : It has been observed to cause an arrest in the G0–G1 phase of the cell cycle, preventing further proliferation.
- Induction of Apoptosis : The activation of caspases suggests a programmed cell death pathway, which is critical in cancer therapy.
Case Studies
- Study on Antileukemic Activity :
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
